1-Hydroxy-4,5-dioxopentane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4,5-dioxopentane-2-sulfonic acid is an organic compound that belongs to the class of sulfonic acids This compound is characterized by the presence of a sulfonic acid group attached to a pentane backbone with hydroxy and dioxo functional groups
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4,5-dioxopentane-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the oxidation of a suitable precursor compound, such as a hydroxy-substituted pentane derivative, using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions typically involve acidic or basic media to facilitate the oxidation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Hydroxy-4,5-dioxopentane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or other derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4,5-dioxopentane-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4,5-dioxopentane-2-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy and dioxo groups may also participate in redox reactions, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4,5-dioxopentane-2-sulfonic acid can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: Known for its UV-filter properties and used in sunscreen formulations.
5-Hydroxynaphthalene-1-sulfonamide: Studied for its pharmacological activities and potential therapeutic applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53250-32-1 |
---|---|
Molekularformel |
C5H8O6S |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
1-hydroxy-4,5-dioxopentane-2-sulfonic acid |
InChI |
InChI=1S/C5H8O6S/c6-2-4(8)1-5(3-7)12(9,10)11/h2,5,7H,1,3H2,(H,9,10,11) |
InChI-Schlüssel |
QWRQWCSWPHPTGD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)S(=O)(=O)O)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.